N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a thiazolo[4,5-d]pyrimidin-7-one core substituted at position 2 with a pyrrolidin-1-yl group and at position 6 with an acetamide-linked 4-fluorophenyl moiety. The 4-fluorophenyl group may enhance metabolic stability, while the pyrrolidin-1-yl substituent could influence lipophilicity and binding interactions . The compound is cataloged in screening libraries, indicating its use in drug discovery pipelines .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-11-3-5-12(6-4-11)20-13(24)9-23-10-19-15-14(16(23)25)26-17(21-15)22-7-1-2-8-22/h3-6,10H,1-2,7-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGLASXGYIHNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyrimidine core, a pyrrolidine ring, and a fluorophenyl group. The molecular formula is , with a molecular weight of approximately 367.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or modulator of specific pathways involved in disease processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 22a | LX2 | 10 | Inhibits HCV replication |
| 22c | HCV | Significant reduction | Modulates viral protein activity |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the activation of human hepatic stellate cells (LX2), which are implicated in liver fibrosis.
Table 2: Summary of Anti-inflammatory Activity
| Compound | Assay Type | Result |
|---|---|---|
| 22a | LX2 Activation | Inhibition at 10 µM |
| 22c | NF-kB Reporter Gene Assay | Significant activation |
Case Studies
- Case Study on Liver Fibrosis : A study focusing on the effects of thiazolopyrimidine derivatives showed that compounds like 22a and 22c significantly inhibited the activation of LX2 cells at concentrations as low as 10 µM. This suggests their potential use in treating liver fibrosis.
- Study on HCV Replication : Another investigation revealed that these compounds could reduce the expression of HCV NS3 and NS5A proteins in subgenome-expressing cells, highlighting their potential role in antiviral therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Heterocyclic Substituent (Position 2)
The substitution at position 2 of the thiazolo[4,5-d]pyrimidine core significantly alters physicochemical properties. For example:
- Piperidin-1-yl analog : Replacing pyrrolidin-1-yl (5-membered ring) with piperidin-1-yl (6-membered ring) increases steric bulk and may modulate solubility. Piperidine’s larger ring size could enhance hydrophobic interactions in binding pockets .
- Thioxo derivatives : Compounds with a 2-thioxo group (e.g., III and VI in ) replace the pyrrolidin-1-yl group with a sulfur atom, introducing hydrogen-bond acceptor properties that could affect target engagement .
Variations in the Acetamide-Linked Aryl Group (Position 6)
Modifications to the aryl group on the acetamide side chain influence electronic and steric properties:
- 4-Ethoxyphenyl analog : The ethoxy group introduces electron-donating effects, which may alter electronic distribution and metabolic stability .
Comparison with Fluconazole Hybrids
While the target compound lacks a triazole moiety, related fluconazole hybrids (e.g., I–XII in ) combine thiazolo[4,5-d]pyrimidines with triazoles to enhance antifungal activity. These hybrids demonstrate the scaffold’s versatility but highlight the target compound’s distinct mechanism, as it excludes the triazole component critical for cytochrome P450 inhibition .
Structural and Pharmacokinetic Data Tables
Table 1: Structural Analogs of the Target Compound
Table 2: Key Thiazolo[4,5-d]Pyrimidine Derivatives with Pharmacological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
